
(E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione hydrochloride is a synthetic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a chlorobenzylidene group, and an aminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione hydrochloride typically involves the following steps:
Formation of Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core can be synthesized by the reaction of thiourea with chloroacetic acid under basic conditions.
Introduction of Chlorobenzylidene Group: The chlorobenzylidene group is introduced through a condensation reaction between the thiazolidine-2,4-dione core and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.
Addition of Aminoethyl Side Chain: The aminoethyl side chain is added via a nucleophilic substitution reaction using ethylenediamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobenzylidene group to a chlorobenzyl group.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Chlorobenzyl derivatives.
Substitution: Various substituted thiazolidinediones.
科学的研究の応用
(E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to influence cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(E)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione hydrochloride is unique due to its specific structural features, such as the chlorobenzylidene group and the aminoethyl side chain. These features may confer distinct biological activities and therapeutic potential compared to other thiazolidinediones.
特性
分子式 |
C12H12Cl2N2O2S |
|---|---|
分子量 |
319.2 g/mol |
IUPAC名 |
3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O2S.ClH/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H |
InChIキー |
YJACJIYMTDWTFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


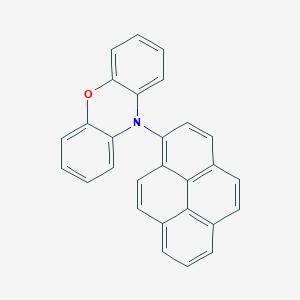
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
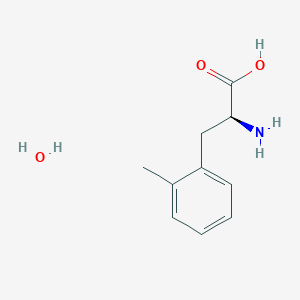
![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)
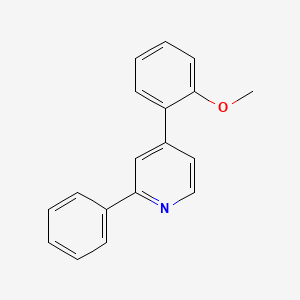
![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)
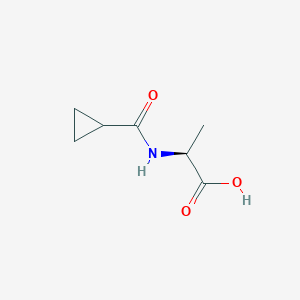
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)

![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)
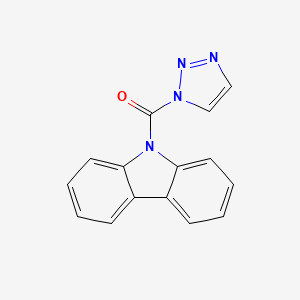
![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
![4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)

